molecular formula C40H80NO8P B195732 1,2-Dipalmitoylphosphatidylcholine CAS No. 2644-64-6

1,2-Dipalmitoylphosphatidylcholine

Cat. No. B195732
CAS RN: 2644-64-6
M. Wt: 734 g/mol
InChI Key: KILNVBDSWZSGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dipalmitoylphosphatidylcholine (DPPC) is a phospholipid that contains palmitoyl-acyl groups . It is used in lipid bilayer studies and biological systems . DPPC is an artificial phospholipid used to study cell membranes and is a component of pulmonary surfactant .


Synthesis Analysis

DPPC is biosynthesized via a de novo pathway, the last step of which is catalyzed by CDP-choline:cholinephosphotransferase (CPT). Two remodeling steps are involved: a deacylation and a reacylation one, catalyzed by an acidic, Ca 2+ -independent phospholipase A 2 (ai PLA 2) and a lyso-phosphatidylcholine acyltransferase (LPCAT), respectively .


Molecular Structure Analysis

The molecular structure of DPPC includes both a hydrophilic “head” and hydrophobic “tails”. The choline radical constitutes the polar hydrophilic head, while the palmitic acid (C 16) chains form the nonpolar hydrophobic tails . The properties of the diglyceride regions of both compounds are discussed .


Chemical Reactions Analysis

The reaction of DPPC with hydroxyl radicals was investigated using monolayer techniques. An increase in phosphatidylcholine (PtdCho) levels was observed after 1 h of static stretching, especially among the DPPC molecular species .


Physical And Chemical Properties Analysis

DPPC is found in a solid/gel phase at 37 °C (at the effective temperature of the human body) . It has a molar mass of 734.053 g·mol −1 and a surface tension: CMC 4.6 ± 0.5 x 10 −10 M .

Scientific Research Applications

Liposomal Drug Delivery Systems

1,2-Dipalmitoylphosphatidylcholine (DPPC) is utilized in liposomal drug delivery systems. For instance, it has been incorporated into liposomes for the delivery of shikonin, demonstrating good physicochemical characteristics and high entrapment efficiency, which enhances the therapeutic index of shikonin (Kontogiannopoulos et al., 2011).

Interaction with Biological Molecules

DPPC interacts with various biological molecules, impacting their behavior and properties. For example, neuroleptic drugs' interaction with DPPC has been studied using Raman microspectroscopy and quantum chemical methods, revealing insights into their precise location in lipid bilayers (Mishra & Mishra, 2021).

Structural Studies of Phospholipid Monolayers

DPPC is a critical component in the study of phospholipid monolayers. For instance, its interaction with hydroxyl radicals was analyzed using various techniques like isotherms and infrared reflection absorption spectroscopy, providing insights into the molecular mechanisms of monolayer solidification (Gröning et al., 2011).

Applications in Biophysical Studies

In biophysical research, DPPC plays a crucial role. For example, its bilayers have been used in membrane simulations to investigate the effect of substances like DMSO on phospholipid bilayers, highlighting the importance of lipid composition in characterizing cryosolvent effects (Hughes et al., 2012).

Enhancing Immunogenicity

DPPC-containing liposomes have been studied for their role in enhancing the immunogenicity of encapsulated antigens. Research indicates that DPPC significantly contributes to the immunogenicity of liposomes, providing novel approaches for targeting B-1 cells in humoral immunity (Cruz‐Leal et al., 2014).

Phospholipid Interaction Studies

DPPC's interaction with other molecules, like prazosin, has been studied to understand molecular interactions within lipid membranes. Such studies provide insights into the effect of drugs on the stability and structure of lipid layers (Gzyl-Malcher et al., 2012).

Investigating Liposome Behavior

DPPC is integral in studying liposome behavior in various environments. For instance, research on the physicochemical characterization of DPPC liposomes in different media contributes to the design of advanced drug delivery systems with improved pharmacokinetic profiles (Pippa et al., 2012).

Future Directions

Non-viral vectors have been a fast-paced research topic in gene delivery, such as polymers, lipids, inorganic particles, and combinations of different types . DPPC could potentially play a role in this field, contributing to the development of new methods for analysis of medicinal formulations .

properties

IUPAC Name

2,3-di(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILNVBDSWZSGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H80NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910226
Record name 2,3-Bis(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

734.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Aldrich MSDS]
Record name 1,2-Dipalmitoylphosphatidylcholine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10537
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

1,2-Dipalmitoylphosphatidylcholine

CAS RN

2644-64-6
Record name 1,2-Dipalmitoylphosphatidylcholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2644-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dipalmitoylphosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002644646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Bis(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-oxido-10-oxo-7-palmitoyl-3,5,9-trioxa-4-phosphapentacosyl)trimethylammonium 4-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.322
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPALMITOYLPHOSPHATIDYLCHOLINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W15RT5V7V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dipalmitoylphosphatidylcholine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,2-Dipalmitoylphosphatidylcholine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,2-Dipalmitoylphosphatidylcholine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,2-Dipalmitoylphosphatidylcholine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,2-Dipalmitoylphosphatidylcholine
Reactant of Route 6
Reactant of Route 6
1,2-Dipalmitoylphosphatidylcholine

Citations

For This Compound
1,060
Citations
C Evora, I Soriano, RA Rogers, KM Shakesheff… - Journal of controlled …, 1998 - Elsevier
This study examines the potential of 1,2-dipalmitoylphosphatidylcholine (DPPC), a major component of lung surfactant, to reduce the phagocytosis of microspheres by altering the …
Number of citations: 205 www.sciencedirect.com
H Takahashi, I Hatta, PJ Quinn - Biophysical journal, 1996 - cell.com
Cubic phases in hydrated 1:1 and 1:2 dipalmitoylphosphatidylcholine-dipalmitoylglycerol … Cubic Phases in Hydrated 1:1 and 1:2 DipalmitoylphosphatidylcholineDipalmitoylglycerol …
Number of citations: 40 www.cell.com
I García-Verdugo, O Canadas, SG Taneva… - Biophysical …, 2007 - cell.com
Due to the inhalation of airborne particles containing bacterial lipopolysaccharide (LPS), these molecules might incorporate into the 1,2-dipalmitoylphosphatidylcholine (DPPC)-rich …
Number of citations: 37 www.cell.com
JP Rolland, C Santaella, B Monasse… - Chemistry and physics of …, 1997 - Elsevier
The miscibility of highly fluorinated glycerophosphocholines with conventional ones and among themselves has been studied by DSC. The least fluorinated DF4C11PC of the series …
Number of citations: 23 www.sciencedirect.com
CW Lee, RS Decca, SR Wassall, JJ Breen - Physical Review E, 2003 - APS
A near-field scanning optical microscope was used to study domain formation and evolution in single-component supported lipid bilayers in the gel (L β′) state. Results on 1, 2-…
Number of citations: 12 journals.aps.org
WL Edwards, SF Bush, TW Mattingly… - Spectrochimica Acta Part …, 1993 - Elsevier
Raman spectroscopy has been used to obtain thermal phase transition profiles for recombinant particles composed of 1,2-dipalmitoylphosphatidylcholine (DPPC) and apolipoprotein A…
Number of citations: 24 www.sciencedirect.com
A Kennedy, PJ Hmel, J Seelbaugh… - Journal of Liposome …, 2002 - Taylor & Francis
The main phase transition (Tm) of 100 nm large unilamellar vesicles (LUVs) of 1,2-dipalmitoylphosphatidylcholine (DPPC) was investigated using 1 H NMR (proton magnetic resonance…
Number of citations: 15 www.tandfonline.com
SR Clark, KY Lee, H Lee, J Khetan, HC Kim, YH Choi… - Acta biomaterialia, 2018 - Elsevier
Polycations are used for a number of biological applications, including antibiotics and gene therapy. One aspect of the use of polycation gene carriers such as polyethylenemine (PEI) in …
Number of citations: 17 www.sciencedirect.com
M Jaworsky, R Mendelsohn - Biochemistry, 1985 - ACS Publications
Fourier-transform infrared studies of calcium-ATPase partitioning in phospholipid mixtures of 1,2-dipalmitoylphosphatidylcholine Page 1 3422 Biochemistry 1985, 24, 3422-3428 Fourier…
Number of citations: 42 pubs.acs.org
CR Flach, A Gericke, KMW Keough… - Biochimica et Biophysica …, 1999 - Elsevier
Pulmonary surfactant-specific protein, SP-C, isolated from porcine lung lavage, has been deacylated to investigate the role of the two thioester linked palmitoyl chains located near the N…
Number of citations: 50 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.